![molecular formula C16H22N2O4 B11775530 tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate](/img/structure/B11775530.png)
tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(Benzo[d][1,3]dioxol-5-il)piperazin-1-carboxilato de terc-butilo es un compuesto orgánico sintético con la fórmula molecular C17H22N2O4. Se caracteriza por la presencia de un anillo de piperazina sustituido con un grupo benzo[d][1,3]dioxol y un grupo éster de terc-butilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 4-(Benzo[d][1,3]dioxol-5-il)piperazin-1-carboxilato de terc-butilo normalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la preparación del grupo benzo[d][1,3]dioxol y el anillo de piperazina.
Reacción de acoplamiento: El grupo benzo[d][1,3]dioxol se acopla al anillo de piperazina utilizando un reactivo de acoplamiento adecuado, como una reacción de acoplamiento cruzado catalizada por paladio.
Esterificación: El intermedio resultante se esterifica luego con cloroformiato de terc-butilo para formar el producto final.
Métodos de Producción Industrial
La producción industrial de 4-(Benzo[d][1,3]dioxol-5-il)piperazin-1-carboxilato de terc-butilo puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto normalmente incluye el uso de reactores automatizados, control preciso de la temperatura y técnicas de purificación eficientes.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 4-(Benzo[d][1,3]dioxol-5-il)piperazin-1-carboxilato de terc-butilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Las reacciones de sustitución a menudo implican reactivos como halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, aminas, alcoholes).
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El 4-(Benzo[d][1,3]dioxol-5-il)piperazin-1-carboxilato de terc-butilo tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidos sus efectos sobre los procesos celulares y las interacciones con biomoléculas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico, particularmente en el desarrollo de fármacos dirigidos a enfermedades específicas.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 4-(Benzo[d][1,3]dioxol-5-il)piperazin-1-carboxilato de terc-butilo implica su interacción con objetivos moleculares y vías dentro de las células. El compuesto puede unirse a proteínas o enzimas específicas, modulando su actividad y afectando los procesos celulares. Se requieren estudios detallados para dilucidar los objetivos moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-(Benzo[d][1,3]dioxol-5-il)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidin-5-carboxilato de terc-butilo
- 4-(6-Aminopiridin-3-il)piperazin-1-carboxilato de terc-butilo
- 1-Piperazincarboxilato de terc-butilo
Singularidad
El 4-(Benzo[d][1,3]dioxol-5-il)piperazin-1-carboxilato de terc-butilo es único debido a sus características estructurales específicas, que incluyen el grupo benzo[d][1,3]dioxol y el grupo éster de terc-butilo.
Propiedades
Fórmula molecular |
C16H22N2O4 |
|---|---|
Peso molecular |
306.36 g/mol |
Nombre IUPAC |
tert-butyl 4-(1,3-benzodioxol-5-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(19)18-8-6-17(7-9-18)12-4-5-13-14(10-12)21-11-20-13/h4-5,10H,6-9,11H2,1-3H3 |
Clave InChI |
RCVBLTREIOKTLM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


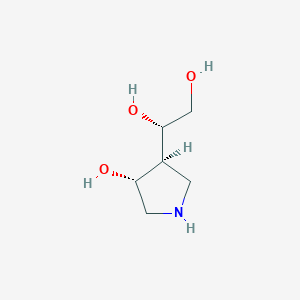

![2-Butyl-6-chlorobenzo[d]thiazole](/img/structure/B11775482.png)
![(1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B11775486.png)
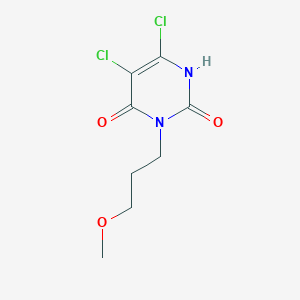
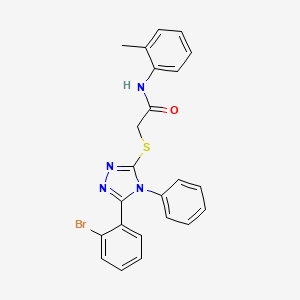
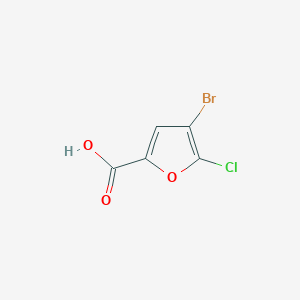
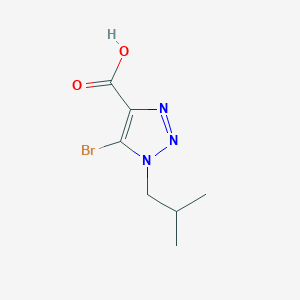


![Diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate](/img/structure/B11775529.png)
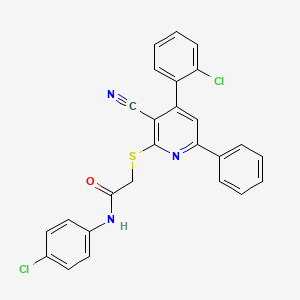
![7-Methyl-3-(pyrrolidin-2-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11775536.png)

